molecular formula C21H19N3O3S B2517032 N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-62-1

N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2517032
CAS No.: 852133-62-1
M. Wt: 393.46
InChI Key: DXIXYWLYNWENCO-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[2,1-b][1,3]thiazole core substituted with a phenyl group at position 6, a methyl group at position 3, and a 2,5-dimethoxyphenyl carboxamide moiety at position 2. Its molecular formula is inferred as C₁₉H₁₉N₃O₃S (molecular weight ≈ 369.44 g/mol).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-19(20(25)22-16-11-15(26-2)9-10-18(16)27-3)28-21-23-17(12-24(13)21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIXYWLYNWENCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituent on Carboxamide Molecular Weight (g/mol) Notable Features
Target Compound 2,5-dimethoxyphenyl ~369.44 High lipophilicity; potential kinase binding
N,N-bis(2-methoxyethyl) analog Bis(2-methoxyethyl) 373.47 Increased solubility due to polar groups
F0650-0060 (Furan-2-yl)methyl ~346.40 Heterocyclic substituent; lower molecular weight
F0650-0052 (Oxolan-2-yl)methyl ~373.43 Tetrahydrofuran-derived; moderate polarity
Dasatinib Complex pyrimidine-piperazine 506.02 (hydrate) Clinically approved anticancer agent

Key Observations :

  • The target compound ’s 2,5-dimethoxyphenyl group may improve π-π stacking in hydrophobic binding pockets compared to furan or oxolan derivatives .
  • The N,N-bis(2-methoxyethyl) analog has higher molecular weight and enhanced solubility, suggesting trade-offs between bioavailability and target affinity .

Solubility and Bioavailability

  • Methoxy vs.
  • Salt Forms: No salt data are available for the target compound, whereas Dasatinib is formulated as a hydrate to enhance stability .

Biological Activity

N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, particularly in oncology and anti-inflammatory contexts.

Chemical Structure and Properties

The compound's molecular formula is C21H19N3O3SC_{21}H_{19}N_{3}O_{3}S with a molecular weight of approximately 393.46 g/mol. Its structure features a thiazole ring fused with an imidazole ring, along with methoxy and phenyl substituents that contribute to its unique chemical properties. The structural complexity allows for various interactions with biological targets, enhancing its potential as a therapeutic agent .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21H19N3O3SC_{21}H_{19}N_{3}O_{3}S
Molecular Weight393.46 g/mol
Key Functional GroupsMethoxy, Phenyl
Heterocyclic ClassImidazo[2,1-b][1,3]thiazole

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of this compound against several cancer cell lines (e.g., HeLa and MCF-7), it demonstrated IC50 values in the range of 1.4 to 4.2 µM, indicating potent antiproliferative activity . These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also shown promise as a cyclooxygenase (COX) inhibitor. Inhibition of COX enzymes is crucial for reducing inflammation and pain in various conditions.

The mechanism involves binding to COX enzymes, thereby modulating their activity and reducing the production of pro-inflammatory mediators . Such activity positions this compound as a potential therapeutic candidate for inflammatory diseases.

Table 2: Biological Activity Overview

Activity TypeAssessed Cell LinesIC50 Values (µM)Mechanism
AntitumorHeLa, MCF-71.4 - 4.2Induction of apoptosis
Anti-inflammatoryCOX inhibitionVariesModulation of COX enzymes

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole-imidazole framework followed by the introduction of methoxy and phenyl groups.

Analytical Techniques

Characterization of the synthesized compound is performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). These techniques confirm the structural integrity and purity essential for biological evaluations .

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